Tris(2-methoxyphenyl)phosphine oxide
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Overview
Description
- It is also known by other names, including NSC 93545 , Tris(o-methoxyphenyl) , and Tri(o-anisyl)phosphine .
- The molecular formula is C21H21O3P , and its molar mass is 352.36 g/mol .
- Physically, it appears as a colorless to yellow or pale orange crystalline solid with a melting point of 204-208 °C .
Tris(2-methoxyphenyl)phosphine oxide: (CAS Number: 4731-65-1) is an organic phosphine compound.
Preparation Methods
- TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .
- Here’s the synthetic route:
- In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.
- Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).
- Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).
- Maintain this temperature for 16 hours .
- Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).
- Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .
- Stir the white/yellow suspension for an additional 4 hours .
- Add 30 ml of water and filter out the white precipitate.
- Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).
- The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .
Chemical Reactions Analysis
- TOMPP serves as a ligand in various catalytic reactions:
Allylic substitution: of simple alkenes.
Suzuki coupling: reactions.
Hydrogenation: of quinolines and other addition reactions.
- Common reagents include palladium catalysts and other transition metals .
Scientific Research Applications
- TOMPP finds applications in:
Catalysis: As a ligand in palladium-catalyzed reactions.
Coordination Chemistry: It forms complexes with metals like manganese, iron, and platinum.
New Luminescent Materials: Reported for use in preparing novel copper(I) complexes with luminescent properties.
Mechanism of Action
- The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.
- In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.
Comparison with Similar Compounds
- TOMPP belongs to a class of tertiary phosphines.
- Similar compounds include Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which also serves as a ligand in various coupling reactions .
Properties
Molecular Formula |
C21H21O4P |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |
InChI Key |
HKCUQWYESZMLMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
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